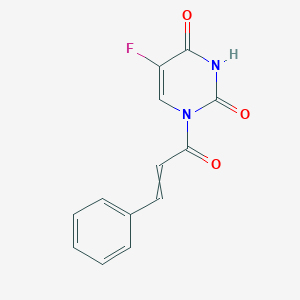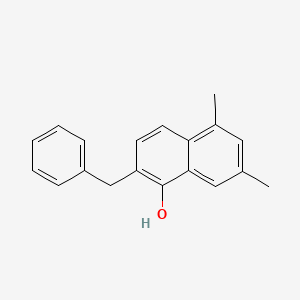
2-Benzyl-5,7-dimethylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5,7-dimethylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by a naphthalene ring system substituted with a benzyl group at the second position and methyl groups at the fifth and seventh positions, along with a hydroxyl group at the first position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5,7-dimethylnaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 5,7-dimethylnaphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another approach involves the Suzuki-Miyaura coupling reaction, where 5,7-dimethylnaphthalene-1-boronic acid is coupled with benzyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-5,7-dimethylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-benzyl-5,7-dimethylnaphthalen-1-one or 2-benzyl-5,7-dimethylnaphthalen-1-carboxylic acid.
Reduction: Formation of 2-benzyl-5,7-dimethylnaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Benzyl-5,7-dimethylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5,7-dimethylnaphthalen-1-ol is primarily related to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets. The exact molecular pathways involved depend on the specific application and target of interest .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-5,7-dimethylnaphthalene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
2-Benzyl-1-naphthol: Lacks the methyl groups, affecting its physical properties and reactivity.
5,7-Dimethylnaphthalen-1-ol: Lacks the benzyl group, leading to different applications and properties.
Uniqueness
2-Benzyl-5,7-dimethylnaphthalen-1-ol is unique due to the combination of its substituents, which impart specific chemical and physical properties. The presence of both benzyl and methyl groups, along with the hydroxyl group, makes it a versatile compound with a wide range of applications in various fields of research and industry .
Propiedades
Número CAS |
123239-55-4 |
|---|---|
Fórmula molecular |
C19H18O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
2-benzyl-5,7-dimethylnaphthalen-1-ol |
InChI |
InChI=1S/C19H18O/c1-13-10-14(2)17-9-8-16(19(20)18(17)11-13)12-15-6-4-3-5-7-15/h3-11,20H,12H2,1-2H3 |
Clave InChI |
YRFBTYHHTFUJCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC(=C(C2=C1)O)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


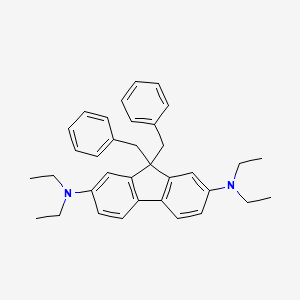
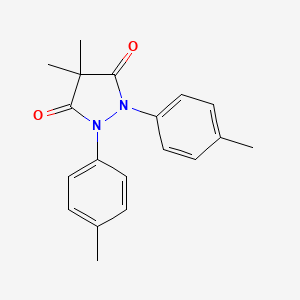
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)

![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
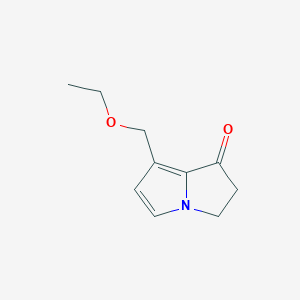
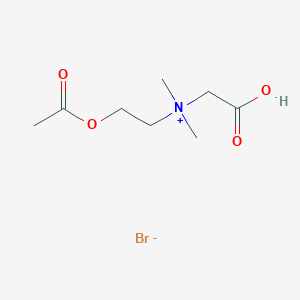
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
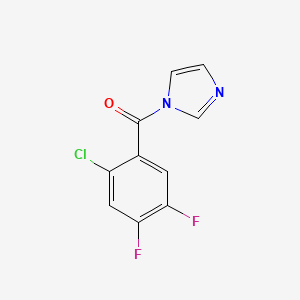
![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)

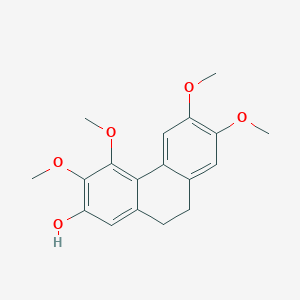
![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
